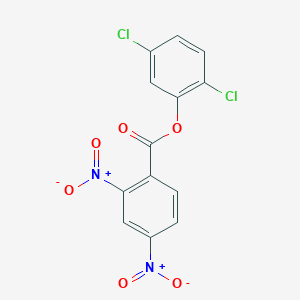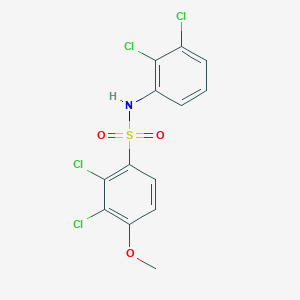![molecular formula C19H25N3O3S B4622562 3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Vue d'ensemble
Description
Thiadiazines, including 1,2,6-thiadiazine derivatives, are a significant class of heterocyclic compounds known for their diverse pharmacological properties. The chemical scaffold of thiadiazines, such as 1,2,4-benzothiadiazine-1,1-dioxide, is associated with a range of biological activities including antimicrobial, antiviral, and anticancer activities (Chhabra & Shah, 2020).
Synthesis Analysis
The synthesis of thiadiazine derivatives and related heteroarenes often involves palladium-catalyzed direct C–H arylation reactions. These methods are notable for their efficiency in introducing various aryl groups to the core structure, contributing to the compound's biological activity (Rossi et al., 2014).
Molecular Structure Analysis
Thiadiazine derivatives display a wide range of structural diversity due to the different substituents that can be attached to their core ring system. This diversity is key to their pharmacological activities, as modifications can significantly influence their interaction with biological targets (Hossain et al., 2020).
Chemical Reactions and Properties
Substituted thiadiazines, including the 1,3,4-thiadiazine derivatives, are known for their immunomodulatory actions, suggesting a mechanism that might involve interaction with various types of receptors and signaling pathways (Sarapultsev et al., 2018).
Physical Properties Analysis
The physical properties of thiadiazine derivatives are closely tied to their structural features, including solubility and stability, which are crucial for their pharmacological application. However, specific details on the physical properties of “3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide” were not directly available.
Chemical Properties Analysis
The chemical properties of thiadiazine derivatives, such as reactivity and functional group interactions, underpin their biological efficacy and potential therapeutic applications. These properties are influenced by the specific substituents and their positions on the thiadiazine core (Badshah & Naeem, 2016).
Applications De Recherche Scientifique
CNS Activity and Neuroleptic Properties
Compounds similar to "3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide" have been studied for their central nervous system activity, particularly as dopamine D-2 and serotonin 5-HT2 antagonists. These compounds exhibit significant affinity towards dopamine D-2 and serotonin 5-HT2 receptors, which are critical in various neurological and psychiatric disorders. For instance, some derivatives within this chemical class have shown noncataleptogenic properties, resembling the atypical neuroleptic clozapine, making them potential candidates for further development in treating disorders such as schizophrenia without the typical side effects of traditional neuroleptics (Perregaard et al., 1992).
Anticancer Activity
Research has also explored the anticancer potential of compounds related to "3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide." For example, thioridazine, a compound with a similar piperidinyl structure, has shown efficacy in inducing apoptosis in cervical and endometrial cancer cells by targeting the PI3K/Akt/mTOR pathway, a crucial signaling pathway in cancer development and progression (Kang et al., 2012).
Analgesic and Antioxidant Properties
Compounds within this chemical class have demonstrated analgesic actions in central nervous system (CNS) screenings, indicating potential applications in pain management. Additionally, some derivatives have shown moderate antioxidant activities, suggesting a possible role in combating oxidative stress-related diseases (Malinka et al., 2002).
Enzyme Inhibition
Derivatives of dipyrimido[4,5-b:5,4-e][1,4] thiazine, a related heterocyclic compound, have been synthesized and assessed for their inhibitory activity on soybean 15-lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. This enzyme plays a role in various inflammatory and allergic reactions, making these compounds potential candidates for anti-inflammatory and anti-allergic therapeutics (Karimian et al., 2015).
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-4-16-7-5-6-12-22(16)19(23)18-13-17(20-26(24,25)21(18)3)15-10-8-14(2)9-11-15/h8-11,13,16H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLQDURVWSTJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-1-piperidinyl)[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-YL]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)
![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)